2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a bromophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)methyl]cyclohexane-1,3-dione
- 2-[(2-Fluorophenyl)methyl]cyclohexane-1,3-dione
- 2-[(2-Iodophenyl)methyl]cyclohexane-1,3-dione
Uniqueness
2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique property can lead to different biological activities and applications.
Properties
CAS No. |
134079-02-0 |
---|---|
Molecular Formula |
C13H13BrO2 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H13BrO2/c14-11-5-2-1-4-9(11)8-10-12(15)6-3-7-13(10)16/h1-2,4-5,10H,3,6-8H2 |
InChI Key |
DCZPPRYIGSGPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.